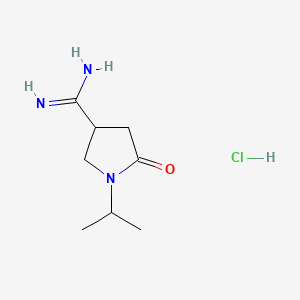

1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-5(2)11-4-6(8(9)10)3-7(11)12;/h5-6H,3-4H2,1-2H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKKOYNWLOILNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-01-0 | |

| Record name | 3-Pyrrolidinecarboximidamide, 1-(1-methylethyl)-5-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

Foreword: Charting the Unexplored Territory of a Novel Pyrrolidine Derivative

To the dedicated researchers, scientists, and drug development professionals who endeavor to translate novel chemical entities into therapeutic breakthroughs, this guide offers a comprehensive framework for investigating the mechanism of action of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride. The scarcity of existing literature on this specific compound necessitates a foundational, hypothesis-driven approach. This document, therefore, serves as both a technical guide and a strategic whitepaper, leveraging established principles from analogous chemical structures to propose a robust investigational plan. Our exploration will be grounded in scientific integrity, with a focus on self-validating experimental systems and authoritative references to guide our inquiry.

Introduction to this compound: A Structural Perspective

This compound (CAS: 1273387-41-9) is a small molecule characterized by a pyrrolidone core, a structure of significant pharmacological interest.[1][2][3] The pyrrolidone scaffold is present in a variety of bioactive compounds, including nootropic agents and antiepileptic drugs.[1] Furthermore, the carboxamidine moiety is a key functional group in many enzyme inhibitors and receptor ligands, known for its ability to participate in hydrogen bonding and electrostatic interactions.[4] The combination of these structural features suggests a high potential for biological activity, warranting a thorough investigation into its mechanism of action.

A Proposed Mechanism of Action: Enzyme Inhibition as a Primary Hypothesis

Based on the structural characteristics of this compound and the known activities of related compounds, we hypothesize that its primary mechanism of action is enzyme inhibition . Pyrrolidine carboxamides have been successfully identified as potent inhibitors of enzymes such as Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis.[5][6][7][8] The carboxamidine group, in particular, can act as a bioisostere for protonated amines or participate in transition-state mimicry, making it a strong candidate for interaction with the active sites of various enzymes.

Potential Enzyme Targets

Given the broad range of activities associated with pyrrolidine and carboxamide derivatives, several classes of enzymes could be potential targets:

-

Proteases: The carboxamidine group can mimic the guanidinium group of arginine, a common residue in protease active sites.

-

Kinases: While less common, some kinase inhibitors incorporate similar heterocyclic scaffolds.

-

Metabolic Enzymes: As seen with InhA, enzymes involved in critical metabolic pathways are plausible targets.[5][6][7]

-

Cyclooxygenases (COX): Some carboxamide derivatives have been investigated as selective COX-2 inhibitors.[9]

A Comprehensive Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate our hypothesis, a multi-pronged approach is essential. The following experimental workflow is designed to first screen for broad biological activity and then to progressively narrow down and validate the specific molecular target and mechanism of action.

Caption: A hypothetical signaling pathway illustrating target inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Hypothetical Screening Results

| Assay Type | Target/Cell Line | Result (MIC/IC50) |

| Antimicrobial | S. aureus | >128 µg/mL |

| Antimicrobial | E. coli | >128 µg/mL |

| Anticancer | A549 (Lung) | 15.2 µM |

| Anticancer | MCF-7 (Breast) | 28.7 µM |

| Enzyme Inhibition | Protease X | 85% inhibition at 10 µM |

| Enzyme Inhibition | Kinase Y | 12% inhibition at 10 µM |

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By starting with broad phenotypic and enzyme panel screening and progressively narrowing the focus to a specific target, researchers can efficiently and effectively characterize this novel compound. The proposed workflow, grounded in established methodologies and informed by the chemistry of related structures, provides a clear path forward. Future work would involve lead optimization based on the identified mechanism to enhance potency and selectivity, as well as in vivo studies to assess therapeutic potential.

References

-

Title: Pyrrolidone derivatives Source: PubMed URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis Source: PubMed Central URL: [Link]

-

Title: CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis Source: PubMed URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis Source: ResearchGate URL: [Link]

-

Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: National Institutes of Health URL: [Link]

-

Title: Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research Source: Autech Industry URL: [Link]

-

Title: Oxadiazolo pyrrolidine carboxamides as enoyl-ACP reductase inhibitors: Design, synthesis and antitubercular activity screening Source: ResearchGate URL: [Link]

-

Title: Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance Source: ACS Publications URL: [Link]

-

Title: Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies Source: ACS Omega URL: [Link]

-

Title: New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship Source: National Institutes of Health URL: [Link]

-

Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: PubMed Central URL: [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the full physicochemical characterization of the novel compound, 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride. As a new chemical entity, publicly available data is scarce; therefore, this document serves as a roadmap for researchers, providing both the theoretical basis and practical, step-by-step protocols for elucidating its structural, physical, and stability properties. The proposed workflow is designed to build a robust data package suitable for regulatory submissions and to inform downstream formulation and development activities. We will proceed from foundational identity confirmation using spectroscopic methods to in-depth solid-state analysis and forced degradation studies, establishing a complete physicochemical profile.

Introduction: Deconstructing the Molecule

This compound is a small molecule with distinct structural features that predict its chemical behavior. A systematic approach to its characterization begins with understanding its constituent parts:

-

1-Isopropyl-2-oxopyrrolidine Core: A five-membered lactam (a cyclic amide) ring, which is generally polar. The 2-pyrrolidone structure itself is miscible with water and a variety of organic solvents.[1][2][3] The N-isopropyl group adds a small lipophilic character.

-

4-Carboxamidine Group: The carboxamidine (-C(=NH)NH2) is a strongly basic functional group due to the resonance stabilization of its protonated form. Its high pKa is the rationale for the formation of the hydrochloride salt. This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to improve the aqueous solubility and stability of basic active pharmaceutical ingredients (APIs).[4][5] However, it can also increase hygroscopicity and introduce the potential for common-ion effects in certain dissolution media.[6][7]

Given the combination of these features, the molecule is anticipated to be a polar, water-soluble crystalline solid. The primary challenges in its characterization will be to confirm the structure unequivocally, determine its solid-state properties (e.g., crystallinity, polymorphism), and understand its degradation pathways.

Foundational Characterization: Identity and Purity

The initial phase of analysis focuses on confirming the chemical structure and assessing the purity of the synthesized batch. This establishes the foundational data upon which all subsequent studies are built.

Structural Elucidation and Confirmation

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for structural confirmation.[8][9]

2.1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be employed to confirm the elemental composition.

-

Causality and Experimental Choice: Electrospray ionization (ESI) is the chosen method due to the polar and pre-charged nature of the hydrochloride salt, which is expected to ionize efficiently. The analysis will be run in positive ion mode to detect the protonated molecule. A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is critical to obtain a mass measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the molecular formula.[10][11]

Protocol 1: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize an LC-MS system equipped with an ESI source and a TOF mass analyzer.

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion for the free base. Compare the measured mass to the theoretical exact mass. The expected molecular formula of the free base is C₈H₁₆N₄O, with a theoretical monoisotopic mass of 184.1324 Da.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR will provide definitive proof of the molecular structure by mapping the chemical environment of each proton and carbon atom.

-

Expertise and Rationale: The hydrochloride salt form necessitates the use of a polar, deuterated solvent such as D₂O or DMSO-d₆. DMSO-d₆ is often preferred initially as it allows for the observation of exchangeable protons (N-H), which are critical for characterizing the carboxamidine group.[12] 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to assign all proton and carbon signals definitively by identifying H-H and C-H correlations, respectively.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Identify proton-proton couplings within the pyrrolidone ring and isopropyl group.

-

HSQC: Correlate each proton to its directly attached carbon.

-

-

Data Analysis: Integrate proton signals to confirm proton counts. Analyze chemical shifts and coupling constants to assemble the structural fragments. The carboxamidine C=N carbon typically appears in the 150-165 ppm range. Protons on the carbons adjacent to the carbonyl group and the amidine are expected to be deshielded.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to determine the purity of the compound and to monitor its stability over time.

-

Field-Proven Insights: The polar nature of the molecule, with its pyrrolidone ring and protonated amidine group, suggests it will be poorly retained on traditional C18 columns.[13] Therefore, a more suitable chromatographic approach is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice as it is specifically designed for the retention of polar compounds.[14][15] An alternative would be a polar-embedded or polar-endcapped reversed-phase column. The method will use UV detection, as the lactam and amidine functionalities are expected to have a UV chromophore.

Protocol 3: HPLC Purity Method Development (HILIC)

-

Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.5 with formic acid.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a gradient to increase the percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of ~0.5 mg/mL.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

| Table 1: Summary of Foundational Characterization Data | |

| Technique | Parameter |

| HRMS (ESI-TOF) | [M+H]⁺ of free base |

| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ) |

| ¹³C NMR (DMSO-d₆) | Chemical Shifts (δ) |

| HPLC (HILIC-UV) | Purity |

In-Depth Physicochemical Profiling: Solid-State Properties

The solid-state properties of an API profoundly impact its stability, dissolution, and manufacturability.[16][17] A thorough investigation is crucial to identify the most stable crystalline form and to understand its behavior under various conditions.

Crystallinity and Polymorphism

X-Ray Powder Diffraction (XRPD) is the definitive technique for analyzing the solid form of a pharmaceutical material.[18][19]

-

Authoritative Grounding: XRPD provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice.[20] A sharp, well-defined diffraction pattern is indicative of crystalline material, while a broad, diffuse halo suggests an amorphous form. The technique is essential for identifying different polymorphs (different crystal structures of the same molecule), which can have vastly different physicochemical properties.[21]

Protocol 4: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently pack approximately 10-20 mg of the powder sample into a sample holder. Minimal sample preparation is required to avoid inducing phase transformations.

-

Instrumentation: A modern powder X-ray diffractometer with a Cu Kα radiation source.

-

Scan Range: Scan from 2° to 40° 2θ.

-

Scan Speed: Use a moderate scan speed (e.g., 1-2°/min) to ensure good signal-to-noise ratio.

-

Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks. The peak positions (in °2θ) and their relative intensities define the crystalline form.

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about the thermal behavior of the compound.

-

Expertise and Rationale:

-

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. A sharp melting endotherm is characteristic of a pure crystalline substance.

-

TGA measures the change in mass of a sample as a function of temperature. It is critical for identifying the presence of bound water (hydrates) or solvents (solvates) and for determining the decomposition temperature of the material.

-

Protocol 5: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp with a lid.

-

Instrumentation: A calibrated DSC instrument.

-

Method: Heat the sample from 25 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Data Analysis: Identify the onset temperature and peak maximum of the melting endotherm. Integrate the peak to determine the enthalpy of fusion (ΔHfus).

Protocol 6: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrumentation: A calibrated TGA instrument.

-

Method: Heat the sample from 25 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

Data Analysis: Analyze the thermogram for any mass loss steps. Quantify the percent mass loss and the temperature range over which it occurs. A significant mass loss before decomposition may indicate the presence of a solvate or hydrate.

| Table 2: Summary of Solid-State Characterization Data | |

| Technique | Parameter |

| XRPD | Diffractogram |

| DSC | Melting Point |

| TGA | Mass Loss |

Stability Profile: Forced Degradation Studies

Understanding the intrinsic stability of the drug substance is a regulatory requirement and is essential for developing a stable formulation.[3] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the stability-indicating nature of the analytical method.

-

Trustworthiness and Self-Validation: The core of this study is to prove that the HPLC method developed in Section 2.2 can separate the intact API from all process-related impurities and any new degradation products formed under stress. The ICH Q1A(R2) guideline recommends exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the sample.

Protocol 7: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the API at ~1 mg/mL in a suitable solvent (e.g., water or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid API in an oven at 80 °C for 7 days.

-

Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration (~0.5 mg/mL) and analyze using the validated stability-indicating HPLC method (Protocol 3).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main API peak in all stressed samples to ensure there are no co-eluting degradants.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive physicochemical characterization of this compound. By integrating spectroscopic, chromatographic, and thermal analysis techniques, researchers can build a complete profile of this novel molecule, confirming its identity, purity, solid-state properties, and intrinsic stability. This foundational knowledge is indispensable for mitigating risks during later stages of drug development, ensuring the selection of a stable and manufacturable drug candidate, and fulfilling critical regulatory requirements.

References

-

Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). (n.d.). MDPI. Retrieved from [Link]

-

Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. (2019). MDPI. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. Retrieved from [Link]

-

GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.). Intertek. Retrieved from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2012). National Institutes of Health (NIH). Retrieved from [Link]

-

The Power Of X-Ray Analysis. (2010). Pharmaceutical Technology. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. Retrieved from [Link]

-

2-PYRROLIDONE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2024). Particle Analytical. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. Retrieved from [Link]

-

Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

-

2-Pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link]

-

Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved from [Link]

-

Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

-

Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Technology Networks. Retrieved from [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis. (2022). Institute of Chemistry, Academia Sinica. Retrieved from [Link]

-

CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. (2003). Ovid. Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2020). MDPI. Retrieved from [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2021). MDPI. Retrieved from [Link]

-

Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. (2024). Solitek Pharma. Retrieved from [Link]

-

Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. (2024). ACS Publications. Retrieved from [Link]

-

Thermogravimetric Analysis. (2022). Improved Pharma. Retrieved from [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]

-

Thermogravimetric analysis (TGA). (n.d.). Seven Star Pharma. Retrieved from [Link]

-

Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Retrieved from [Link]

-

Studying Polymorphism by Means of DSC. (2020). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). IntechOpen. Retrieved from [Link]

-

Drug Dissolution Enhancement by Salt Formation. (2019). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

-

Crystal Classroom Pt2 Ep1 - TGA Solvation/Hydration. (2024). YouTube. Retrieved from [Link]

-

616-45-5 CAS | 2-PYRROLIDONE. (n.d.). LobaChemie. Retrieved from [Link]

-

Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (2024). ResearchGate. Retrieved from [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Waters Blog. Retrieved from [Link]

-

Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. Retrieved from [Link]

-

Precaution on use of hydrochloride salts in pharmaceutical formulation. (1979). PubMed. Retrieved from [Link]

-

Evaluation of Polymorphism by DSC. (n.d.). Shimadzu. Retrieved from [Link]

-

Showing Compound 2-Pyrrolidinone (FDB000741). (n.d.). FooDB. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. PIPERIDINE-1-CARBOXAMIDINE | 4705-39-9 [chemicalbook.com]

- 5. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyridine-3-carboxamide;pyridine-3-carboxylic acid | C12H11N3O3 | CID 18680525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide is dedicated to the technical understanding of 1-Isopropyl-2-oxopyrrolidine-4-carboxamidine hydrochloride (CAS Number: 1272756-01-0), a molecule situated at the intersection of two pharmacologically significant motifs: the pyrrolidinone core and the carboxamidine functional group. While this specific compound is not yet extensively documented in peer-reviewed literature, its structural components suggest a rich potential for biological activity. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview grounded in established chemical principles and medicinal chemistry insights. This document will delve into the molecule's architecture, propose a logical synthetic pathway, and explore its potential therapeutic applications based on the known pharmacology of analogous structures. We will proceed with an evidence-based approach, clearly delineating between established data for related compounds and scientifically-grounded hypotheses for the title compound.

I. Molecular Architecture and Physicochemical Properties

This compound is a chiral molecule with a defined three-dimensional structure that is crucial for its potential biological interactions.

Key Structural Features:

-

Pyrrolidinone Core: The five-membered lactam ring is a privileged scaffold in medicinal chemistry.[1][2][3] This core structure provides a rigid framework that can orient substituents in specific spatial arrangements, which is critical for target binding.[1][3]

-

Isopropyl Group at N-1: The N-isopropyl substituent adds lipophilicity to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This group can also participate in hydrophobic interactions within a target's binding pocket.

-

Carboxamidine Group at C-4: The carboxamidine moiety is a strong basic group and is often protonated at physiological pH. It is a common feature in molecules designed to mimic arginine or to interact with targets that recognize positively charged groups, such as serine proteases.

-

Hydrochloride Salt: The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound, making it more amenable to formulation and in vitro biological assays.[1]

Physicochemical Data Summary:

| Property | Value/Information | Source |

| CAS Number | 1272756-01-0 | |

| Molecular Formula | C8H15N3O·ClH | |

| IUPAC Name | 3-Pyrrolidinecarboximidamide, 1-(1-methylethyl)-5-oxo-, hydrochloride (1:1) | |

| Synonyms | 1-Isopropyl-5-oxopyrrolidine-3-carboximidamide hydrochloride | |

| InChI Key | FJKKOYNWLOILNQ-UHFFFAOYSA-N | |

| SMILES | C(=N)(N)C1CN(C(C)C)C(=O)C1.Cl |

II. Postulated Synthesis Pathway

Diagram of Proposed Synthesis Workflow:

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

-

To a round-bottom flask, add itaconic acid (1 equivalent) and isopropylamine (1.1 equivalents) in a suitable solvent such as water or ethanol.

-

Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

-

Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxamide. Purification can be achieved by column chromatography.

Step 3: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbonitrile

-

Dissolve the 1-isopropyl-5-oxopyrrolidine-3-carboxamide (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a dehydrating agent like trifluoroacetic anhydride (TFAA) (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrile, which can be purified by chromatography.

Step 4: Formation of this compound

-

Dissolve the 1-isopropyl-5-oxopyrrolidine-3-carbonitrile (1 equivalent) in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the solution at 0°C to form the corresponding imidate hydrochloride (Pinner reaction).

-

After the formation of the imidate is complete (monitored by IR spectroscopy - disappearance of the nitrile peak), treat the reaction mixture with a solution of ammonia in ethanol.

-

Stir the mixture at room temperature for several hours until the imidate is fully converted to the amidine hydrochloride.

-

The product, this compound, may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

III. Potential Pharmacological Significance and Therapeutic Applications

The structural motifs present in this compound suggest several potential avenues for therapeutic application, drawing parallels from existing research on related compounds.

Diagram of Potential Biological Targets:

Caption: Potential biological targets for the title compound.

A. Enzyme Inhibition:

-

Serine Protease Inhibition: The carboxamidine group is a well-known pharmacophore for inhibiting serine proteases such as thrombin and Factor Xa, which are key enzymes in the coagulation cascade. The basic amidine can form a salt bridge with the aspartate residue in the S1 pocket of these enzymes.

-

Kinase Inhibition: Pyrrolidinone scaffolds have been incorporated into various kinase inhibitors.[4] The rigid ring structure can serve as a template to position key interacting groups. The development of pyrrolidine-carboxamide derivatives has shown promise in targeting enzymes like EGFR and CDK2.[4]

B. Antimicrobial and Antiviral Activity:

-

Antibacterial Agents: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for enzymes essential for bacterial survival, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[5] Carboxamide derivatives, in general, have been explored as promising anticancer and antimicrobial agents.[6][7]

-

Antiviral Potential: Pyrrolidine-carboxamides have been investigated as potent antagonists for the human NK1 receptor, which could have implications for antiviral therapies.[8]

C. Central Nervous System (CNS) Applications:

-

The pyrrolidinone ring is a core component of the "racetam" class of nootropic drugs, which are known to modulate neurotransmitter systems. While the mechanism is not fully elucidated, the pyrrolidinone structure is key to their activity.

IV. Future Directions and Research Imperatives

The technical overview provided here serves as a foundational guide for researchers interested in this compound. The immediate research imperatives are clear:

-

Validated Synthesis and Characterization: The proposed synthetic route requires experimental validation. Full characterization of the final compound and intermediates by NMR, mass spectrometry, and HPLC is essential to confirm its identity and purity.

-

In Vitro Biological Screening: A broad-based screening against a panel of relevant biological targets (e.g., serine proteases, kinases, microbial strains) is necessary to identify its primary biological activity.

-

Structure-Activity Relationship (SAR) Studies: Should initial screening yield promising results, the synthesis and evaluation of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: Molecular docking studies can provide insights into the potential binding modes of the compound with its biological targets, guiding further analogue design.

V. Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its composite structure, featuring a pharmacologically validated pyrrolidinone scaffold and a versatile carboxamidine functional group, positions it as a promising candidate for further investigation in drug discovery. This guide has provided a comprehensive, albeit partially speculative, framework for its synthesis and potential biological applications. It is our hope that this document will catalyze further research into this and related molecules, ultimately contributing to the development of novel therapeutics.

References

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025, October 10). [Link]

-

Young, J. R., et al. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310-5. [Link]

-

ResearchGate. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

-

He, X., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(17), 5887-5903. [Link]

-

El-Damasy, D. A., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, 356(11), e2300234. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Privileged Structure in Chemistry and Biology

An In-Depth Technical Guide to Pyrrolidine Derivatives in Modern Research

This guide provides a comprehensive overview of the synthesis, application, and significance of pyrrolidine derivatives in contemporary scientific research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles and practical methodologies that underscore the versatility of this essential heterocyclic scaffold. We will explore the causality behind experimental choices, present validated protocols, and offer insights into the burgeoning future of pyrrolidine-based discovery.

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry and medicinal science. Its unique stereochemical properties, conformational flexibility, and ability to participate in hydrogen bonding make it a "privileged scaffold." This means it is a structural motif that is recurrently found in biologically active compounds, capable of binding to a wide range of protein targets.

Natural products such as proline, an essential amino acid, and nicotine, a well-known alkaloid, feature the pyrrolidine core. This natural prevalence has inspired chemists to utilize it as a foundational building block in the design of novel therapeutic agents and catalysts. Its saturated nature allows for the precise, three-dimensional arrangement of substituents, a critical factor for achieving specific and high-affinity interactions with biological macromolecules.

Synthetic Strategies for Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a well-established field, yet one that continues to evolve with the advent of new synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Classical Approaches: Cyclization Reactions

Traditional methods for pyrrolidine synthesis often rely on the cyclization of linear precursors. One of the most fundamental approaches is the reductive amination of 1,4-dicarbonyl compounds. This method involves the condensation of a primary amine with a succinaldehyde derivative, followed by reduction of the resulting imine or enamine intermediates to yield the saturated pyrrolidine ring.

Modern Catalytic Methods: Asymmetric Synthesis

The demand for enantiomerically pure pyrrolidine derivatives, particularly for pharmaceutical applications, has driven the development of sophisticated asymmetric catalytic methods.

-

1,3-Dipolar Cycloaddition: The reaction between an azomethine ylide and an alkene is a powerful tool for constructing substituted pyrrolidines. The use of chiral catalysts, often based on transition metals like copper or silver, can control the stereochemical outcome of the reaction, providing access to specific enantiomers. This method is highly valued for its atom economy and convergence.

-

Transition-Metal-Catalyzed Cyclizations: Catalysts based on palladium, rhodium, and iridium have been effectively used to mediate the cyclization of unsaturated amines. These reactions often proceed through mechanisms involving C-H activation or intramolecular hydroamination, offering novel pathways to complex pyrrolidine structures that are not easily accessible through classical methods.

Pyrrolidine Derivatives in Medicinal Chemistry: A Landscape of Therapeutic Potential

The structural attributes of the pyrrolidine ring make it an ideal scaffold for designing drugs that target a diverse array of diseases. Its ability to introduce conformational constraint and present functional groups in a well-defined spatial orientation is key to its success.

Antiviral Agents

Pyrrolidine derivatives are at the forefront of antiviral drug development. L-proline and its analogs have been shown to be effective inhibitors of viral enzymes. For instance, derivatives have been designed to target the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. The pyrrolidine ring often serves as a rigid scaffold that mimics the natural peptide substrate of the enzyme, leading to potent and selective inhibition.

Anticancer Therapeutics

In oncology, pyrrolidine derivatives have been explored for their ability to inhibit key signaling pathways involved in tumor growth and proliferation. They have been successfully incorporated into inhibitors of metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis. The nitrogen atom of the pyrrolidine ring can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of the MMP.

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes it highly valuable. For example, certain derivatives act as potent and selective inhibitors of the glycine transporter 1 (GlyT1), which has been identified as a promising target for treating schizophrenia.

Antidiabetic Drugs

A significant class of oral antidiabetic medications, known as gliptins, are dipeptidyl peptidase-4 (DPP-4) inhibitors. Many of these compounds, such as vildagliptin, incorporate a pyrrolidine ring. The scaffold plays a crucial role in orienting a nitrile or other electrophilic group to form a covalent, yet reversible, bond with a serine residue in the active site of the DPP-4 enzyme, thereby inhibiting its activity and enhancing insulin secretion.

The following table summarizes the therapeutic applications of selected pyrrolidine derivatives.

| Compound Class | Therapeutic Target | Disease Area | Mechanism of Action |

| Gliptins (e.g., Vildagliptin) | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Covalent, reversible inhibition of DPP-4, increasing incretin levels. |

| GlyT1 Inhibitors | Glycine Transporter 1 (GlyT1) | Schizophrenia | Blocks reuptake of glycine, enhancing NMDA receptor function. |

| MMP Inhibitors | Matrix Metalloproteinases (MMPs) | Cancer | Chelates the active site zinc ion, preventing extracellular matrix degradation. |

| HCV Protease Inhibitors | HCV NS3/4A Protease | Hepatitis C | Mimics the peptide substrate, blocking viral polyprotein processing. |

Experimental Protocol: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This section provides a detailed, step-by-step methodology for a representative synthesis of a functionalized pyrrolidine, illustrating a common and powerful technique used in modern organic synthesis. This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Rationale: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is chosen for its efficiency and stereocontrol. The ylide is generated in situ from the condensation of an α-amino acid (proline) and an aldehyde (benzaldehyde). The dipolarophile, dimethyl acetylenedicarboxylate (DMAD), is electron-deficient, which accelerates the reaction.

Workflow: Synthesis and Characterization

biological activity of carboxamidine compounds

An In-Depth Technical Guide to the Biological Activity of Carboxamidine Compounds

Foreword

In the landscape of medicinal chemistry and drug discovery, the carboxamidine moiety represents a cornerstone functional group. Its unique electronic and structural properties—acting as a protonated cation under physiological conditions—allow it to serve as a versatile bioisostere for ureas, thioureas, and other functional groups, enabling potent and specific interactions with biological targets. This guide synthesizes current knowledge on the diverse biological activities of carboxamidine-containing compounds, moving beyond a simple catalog of effects to provide a mechanistic understanding and practical experimental context. We will explore the causality behind their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, grounded in peer-reviewed research and established laboratory protocols.

The Carboxamidine Scaffold: A Privileged Structure in Drug Design

The carboxamidine group, characterized by a central carbon double-bonded to one nitrogen and single-bonded to another, is a powerful tool for molecular recognition. Its ability to be protonated at physiological pH allows it to form strong, charge-assisted hydrogen bonds, often mimicking the interactions of arginine or other cationic residues within enzyme active sites. This fundamental property underpins its broad spectrum of biological activities.

Caption: General structure of a protonated carboxamidine and its key interaction modes.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Carboxamidine derivatives have emerged as a promising class of compounds in anticancer drug discovery, capable of interacting with multiple oncogenic targets.[1] Their activity stems from diverse mechanisms, including the disruption of critical cellular machinery and the inhibition of signaling pathways essential for tumor growth.

Mechanisms of Action

-

Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes that are overactive in cancer cells. This includes targets like topoisomerase, phosphatidylinositol 3-kinase (PI3Kα), and epidermal growth factor receptor (EGFR).[1] Molecular docking studies have revealed favorable binding interactions of carboxamide scaffolds within the active sites of these enzymes.[1]

-

Tubulin Polymerization Inhibition: Some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[2] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Kinase Inhibition: The coumarin-3-carboxamide scaffold has been shown to bind to the active site of Casein Kinase 2 (CK2), an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[3][4] Inhibition of CK2 by these compounds leads to potent cytotoxic effects against cancer cell lines.[3]

Quantitative Data on Anticancer Potency

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| N-substituted Indole-2-Carboxamides | K-562 (Leukemia) | Multi-target (PI3Kα, EGFR) | 0.33 - 0.61 | [1] |

| HCT-116 (Colon) | Multi-target (PI3Kα, EGFR) | 1.01 | [1] | |

| Thiophene Carboxamides | Hep3B (Hepatocellular Carcinoma) | Tubulin Polymerization | 5.46 - 12.58 | [2] |

| Coumarin-3-Carboxamides | HeLa (Cervical) | CK2 Enzyme | 0.39 - 0.75 | [3][4] |

| HepG2 (Hepatocellular Carcinoma) | CK2 Enzyme | 2.62 - 4.85 | [3][4] | |

| Thiazole-5-Carboxamides | A-549 (Lung) | Not specified | >5 µg/mL (Moderate activity) | [5][6] |

Antimicrobial Properties: A Multifaceted Attack on Pathogens

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Carboxamidine and related structures have demonstrated significant potential, exhibiting activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[7][8]

Mechanisms of Action

-

Membrane Disruption: Cationic indole-3-carboxamido-polyamine conjugates are capable of perturbing bacterial membranes.[8] This disruption of the membrane's integrity leads to leakage of cellular contents and ultimately cell death. This mechanism is effective against both the inner membrane of S. aureus and the outer membrane of P. aeruginosa.[8]

-

Enzyme Inhibition: Carboximidamide nanogels have shown enhanced activity as DNA gyrase inhibitors.[7] DNA gyrase is essential for bacterial DNA replication, and its inhibition is a validated antimicrobial strategy. Encapsulating these compounds in nanogels improves their efficacy, reducing the minimal inhibitory concentration (MIC) by up to 64-fold against MRSA.[7]

-

Antibiotic Potentiation: Beyond their intrinsic antimicrobial activity, some indole-3-carboxamide derivatives can restore the effectiveness of conventional antibiotics. For example, certain analogues enhance the action of doxycycline against P. aeruginosa by up to 21-fold, likely by increasing outer membrane permeability.[8]

Quantitative Data on Antimicrobial Efficacy

The standard measure for antimicrobial activity is the Minimal Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Pathogen | MIC | Key Finding | Reference |

| Carboximidamide Nanogels | MRSA (S. aureus) | MIC reduced up to 64-fold vs. free compound | Enhanced DNA gyrase inhibition | [7] |

| P. aeruginosa | MIC reduced up to 8-fold vs. free compound | Enhanced biofilm inhibition (up to 69%) | [7] | |

| Indole-3-Carboxamido-Polyamines | S. aureus | ≤ 0.28 µM | Broad-spectrum activity | [8] |

| A. baumannii | ≤ 0.28 µM | Broad-spectrum activity | [8] | |

| Pyrazine Carboxamides | M. tuberculosis H37Rv | 54-72% inhibition | Structure-activity relationships established | [9][10] |

Broad-Spectrum Enzyme Inhibition

The structural features of carboxamidines make them adept inhibitors of various enzyme classes beyond those directly implicated in cancer and microbial pathogenesis.

-

Protease Inhibitors: Carboxamide derivatives have been designed as potent inhibitors of the HIV-1 protease, a critical enzyme for viral replication.[11][12] These inhibitors are designed to form extensive hydrogen-bonding interactions with the enzyme's backbone atoms, making them effective even against drug-resistant viral strains.[11][12]

-

α-Glucosidase Inhibitors: As key enzymes in carbohydrate digestion, α-glucosidases are a major target for managing type 2 diabetes. Pyrimidinyl-piperazine carboxamides have been developed as competitive inhibitors of yeast α-glucosidase, with some compounds showing significantly greater potency (IC₅₀ = 0.44 µM) than the reference drug acarbose (IC₅₀ = 817.38 µM).[13]

-

Cyclooxygenase (COX) Inhibitors: Thiazole carboxamide derivatives have been identified as potent inhibitors of both COX-1 and COX-2 enzymes, which are involved in inflammation.[14] Some compounds exhibit selectivity for COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[14]

-

Carbonic Anhydrase (CA) Inhibitors: Sulfanilamide derivatives featuring heterocyclic carboxamide moieties have been evaluated as inhibitors against various human carbonic anhydrase (hCA) isoforms.[15] Certain compounds showed selective inhibition of hCA II and hCA XII, isoforms that are relevant targets in conditions like glaucoma and cancer.[15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following sections detail common assays used to evaluate the biological activities described in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the antiproliferative effects of chemical compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Hep3B, MCF-7) in a 96-well plate at a density of 2.5 × 10⁴ cells per well.[2]

-

Incubation: Culture the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence and growth.[1][2]

-

Compound Treatment: Prepare serial dilutions of the test carboxamidine compounds (e.g., 1, 10, 50, 100, 300 µM).[2] Remove the old media from the wells and add media containing the various compound concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation with Compound: Incubate the plates for a specified duration, typically 48-72 hours.[1]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the carboxamidine compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, P. aeruginosa) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

Protocol: Enzyme Inhibition (α-Glucosidase Assay)

This protocol is used to screen for inhibitors of α-glucosidase, relevant for antidiabetic drug discovery.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to enzyme activity. Inhibitors will reduce this rate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of α-glucosidase, the substrate pNPG, and the test carboxamidine compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the α-glucosidase enzyme solution.

-

Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the reaction rate (V) from the slope of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Kinetic Study (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[13]

Caption: Simplified pathway of kinase inhibition by a carboxamidine compound.

Conclusion and Future Perspectives

Carboxamidine-containing molecules are a demonstrably versatile and potent class of biologically active compounds. Their success is rooted in their unique physicochemical properties, which allow for strong and specific interactions with a wide array of biological targets. The research highlighted in this guide showcases their proven efficacy in preclinical models for cancer, infectious diseases, and metabolic disorders.

References

- Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

- Wikipedia. Sildenafil.

- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry.

- Fadlilaturrahmah, F., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.

- Insilico Medicine. Main Page.

- Wikipedia. Pseudomonas aeruginosa.

- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

- Al-Shdefat, R., et al. (2025). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems.

- Chonticha, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- Ghosh, A. K., et al.

- Cai, W.-X., et al.

- Chonticha, A., et al. (2025). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

- Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

- Rys, J., et al. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

- Ghosh, A. K., et al. (2020). Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities. PubMed Central.

- Pasan, M., et al.

- Deswal, S., et al. (2025). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- Cai, W.-X., et al. (2025).

- Kudalkar, S. N., et al. (2025). Discovery of piperidine carboxamide TRPV1 antagonists.

- Zhang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

- van der Werf, S., et al. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2)

- Urbańska, K., et al. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. MDPI.

- Dotsenko, V., et al. (2020). Synthesis and Anticancer Evaluation of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry.

- Konečná, K., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.

- Gribova, O., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI.

Sources

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Main | Insilico Medicine [insilico.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery - From Natural Alkaloids to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in natural products, from simple amino acids to complex alkaloids, foreshadowed its rise as a "privileged scaffold" in modern drug design.[2][3] This guide provides an in-depth exploration of the discovery and history of novel pyrrolidine-based compounds. We will delve into the foundational synthetic strategies that grant access to this versatile core, analyze its inherent physicochemical advantages, and present detailed case studies of its application in contemporary therapeutic areas, including oncology, metabolic disease, and infectious diseases. The narrative is grounded in the principles of experimental causality, providing not just protocols, but the scientific rationale that underpins methodological choices, thereby offering a self-validating framework for researchers in the field.

Part 1: The Enduring Legacy of the Pyrrolidine Ring

A Historical Perspective: From Nature's Blueprint to a Privileged Scaffold

The story of pyrrolidine in science begins not with its synthesis, but with its discovery at the heart of numerous natural products. The pyrrolidine ring is the core structure of the amino acids proline and hydroxyproline and is a key component of many alkaloids, such as nicotine and hygrine.[3] Its journey into the chemical lexicon began in the early 20th century with the broader exploration of these cyclic amines.[4] This natural prevalence was a strong indicator of its biological relevance and compatibility, leading chemists to recognize it as a privileged structure—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Today, the pyrrolidine motif is found in over 20 FDA-approved drugs, including the anticholinergic procyclidine, the antidiabetic mitiglinide, and the triptan almotriptan.[5][6]

Physicochemical and Stereochemical Advantages in Drug Design

The utility of the pyrrolidine ring is not accidental; it stems from a unique combination of structural and chemical properties that are highly advantageous for drug design.

-

Three-Dimensionality (3D) Coverage : Unlike flat, aromatic rings, the sp³-hybridized carbons of the saturated pyrrolidine ring create a non-planar, puckered structure. This "pseudorotation" allows it to explore a wider volume of three-dimensional space, increasing the potential for specific, high-affinity interactions with the complex surfaces of biological targets.[1][7]

-

Stereochemical Richness : The carbons of the pyrrolidine ring can be stereogenic centers. This allows for the creation of multiple stereoisomers from a single constitutional isomer, enabling fine-tuning of a compound's biological activity and pharmacokinetic profile, as enantiomers often exhibit different interactions with chiral biological macromolecules.[7]

-

Modulation of Physicochemical Properties : The nitrogen atom is a key feature, acting as a hydrogen bond acceptor and a base. Its basicity (pKa of the conjugate acid is ~11.3) can be modulated by substituents, which is crucial for controlling a drug's solubility, lipophilicity, and interactions with targets.[3] Furthermore, the N-1 position provides a straightforward handle for substitution without altering the core scaffold's stereochemistry.[8]

| Property | Pyrrolidine (Saturated) | Pyrrole (Aromatic) | Cyclopentane (Carbocycle) |

| Hybridization | sp³ | sp² | sp³ |

| Geometry | Non-planar (Puckered) | Planar | Non-planar (Puckered) |

| Key Atom | Basic Nitrogen | Non-basic Nitrogen | Carbon |

| 3D Pharmacophore | High | Low | High |

| H-Bonding | Acceptor | Donor | None |

| Stereocenters | Readily incorporated | Not on the ring | Readily incorporated |

Table 1: Comparison of Physicochemical Properties. This table highlights the distinct advantages of the pyrrolidine scaffold, particularly its 3D nature and the presence of a basic nitrogen, which are critical for molecular recognition and drug-like properties.

Part 2: Foundational Synthetic Strategies and Their Evolution

Accessing novel pyrrolidine-based compounds relies on a robust and flexible synthetic toolkit. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

The "Chiral Pool" Approach: Building from Nature's Scaffolds

One of the most common and powerful strategies involves using naturally occurring, enantiopure pyrrolidines like L-proline and L-hydroxyproline as starting materials.[9] This "chiral pool" synthesis is highly efficient as it bypasses the need for asymmetric synthesis or chiral resolution, directly translating the inherent stereochemistry of the starting material to the final product.

This protocol describes the reduction of the carboxylic acid in L-proline to afford the versatile chiral building block, (S)-prolinol, a precursor for drugs like Avanafil.[9]

-

Setup : A three-necked, flame-dried 1 L round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) (300 mL) and cooled to 0 °C in an ice bath.

-

Addition of L-Proline : L-proline (1.0 eq.) is added portion-wise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reflux : After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 6 hours. The reaction progress is monitored by TLC (thin-layer chromatography).

-

Quenching : The flask is cooled again to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Workup : The resulting white precipitate (lithium and aluminum salts) is filtered off through a pad of Celite, and the filter cake is washed thoroughly with THF (3 x 100 mL).

-

Purification : The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-prolinol as a colorless oil, which often solidifies upon standing. Purity is assessed by NMR and chiral HPLC.

De Novo Synthesis: Constructing the Ring

When the desired substitution pattern is not readily accessible from the chiral pool, chemists turn to methods that construct the pyrrolidine ring from acyclic precursors.

Among the most powerful methods for de novo pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (dipolarophile).[5] This reaction forms two carbon-carbon bonds and up to four new stereocenters in a single, often highly stereocontrolled, step.

Caption: Workflow for Pyrrolidine Synthesis via [3+2] Cycloaddition.

Recent advances have provided even more direct routes. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines allows for the direct synthesis of 3-aryl pyrrolidines, which are potent ligands for serotonin and dopamine receptors.[6] This method offers a streamlined approach to creating drug-like molecules from readily available starting materials.

Part 3: Case Studies in Modern Pyrrolidine-Based Drug Discovery

The true measure of a scaffold's utility is its application in solving contemporary therapeutic challenges. The following case studies highlight the successful deployment of pyrrolidine chemistry in active drug discovery programs.

Combating Antimicrobial Resistance: Pyrrolidine-2,3-diones as Novel PBP3 Inhibitors

-

The Challenge : The rise of multidrug-resistant Gram-negative bacteria, such as Pseudomonas aeruginosa, necessitates the discovery of antibiotics with novel mechanisms of action, particularly non-β-lactam inhibitors.[10]

-

Discovery and Rationale : Penicillin-binding proteins (PBPs) are clinically validated targets for antibiotics. A target-based screening of a protease-focused library against P. aeruginosa PBP3 identified the pyrrolidine-2,3-dione scaffold as a novel, potent, non-β-lactam inhibitor.[10]

-

Structure-Activity Relationship (SAR) : Chemical optimization revealed key structural features required for potent inhibition. The SAR studies demonstrated that a 3-hydroxyl group on the pyrrolidine ring and a heteroaryl group appended to the nitrogen via a methylene linker were critical for target engagement and antibacterial activity.[10]

| Compound Moiety | Modification | PBP3 Inhibition | Rationale |